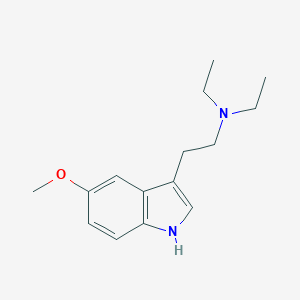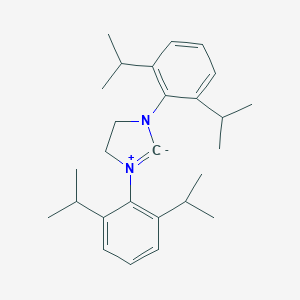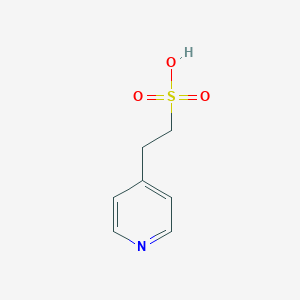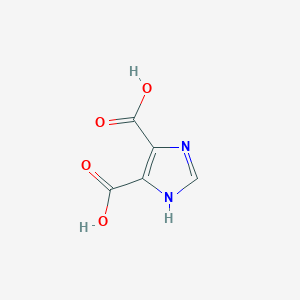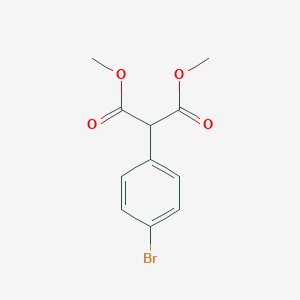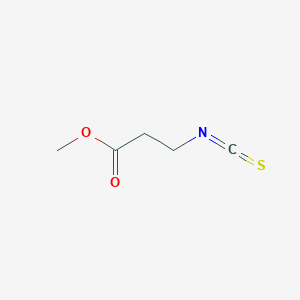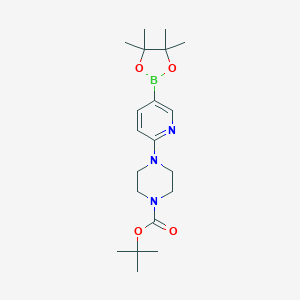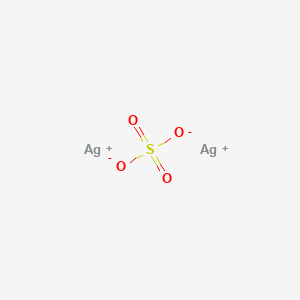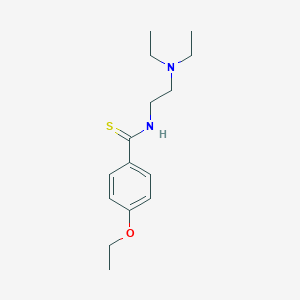
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ETHOXYTHIO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- is a chemical compound that has been widely used in scientific research. This compound is a thioether derivative of benzamide and has been found to have several applications in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has been used in several scientific research applications. One of the major applications of this compound is in the study of the role of histone deacetylases (HDACs) in cancer. HDACs are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has been found to be a potent inhibitor of HDACs and has been used to study the effects of HDAC inhibition on cancer cells.
Mecanismo De Acción
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- inhibits HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism by which HDAC inhibition leads to changes in gene expression is still not fully understood, but it is thought to involve changes in chromatin structure and the recruitment of transcriptional activators and repressors.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has several biochemical and physiological effects. In addition to its effects on HDACs, this compound has also been found to inhibit other enzymes such as carbonic anhydrase and cholinesterase. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- is its potency as an HDAC inhibitor. This makes it a valuable tool for studying the role of HDACs in cancer and other diseases. However, one of the limitations of this compound is its toxicity. Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- in scientific research. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is also a need for more research on the toxicity of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- and its effects on normal cells.
Conclusion
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- is a valuable tool for studying the role of HDACs in cancer and other diseases. Its potency as an HDAC inhibitor makes it a valuable tool for studying the effects of HDAC inhibition on gene expression. However, its toxicity at high concentrations can limit its use in certain experiments. Future research on the development of more potent and selective HDAC inhibitors and the use of benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- in combination with other drugs will be important for the development of new therapies for cancer and other diseases.
Métodos De Síntesis
Benzamide, N-(2-diethylaminoethyl)-p-ethoxythio- can be synthesized by reacting benzoyl chloride with diethylaminoethanethiol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol.
Propiedades
Número CAS |
16531-19-4 |
|---|---|
Nombre del producto |
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ETHOXYTHIO- |
Fórmula molecular |
C15H24N2OS |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-4-17(5-2)12-11-16-15(19)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,16,19) |
Clave InChI |
SKSRWOIZZAZJAN-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)S |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
SMILES canónico |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
Otros números CAS |
16531-19-4 |
Sinónimos |
N-[2-(Diethylamino)ethyl]-p-ethoxythiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





